3-Methoxy-5-methylpicolinic acid
Description
3-Methoxy-5-methylpicolinic acid is a substituted picolinic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The compound is primarily utilized in research settings for organic synthesis and pharmaceutical intermediate development.
Properties
IUPAC Name |
3-methoxy-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(12-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONMAXVFRANPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256795-11-5 | |
| Record name | 3-methoxy-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methoxy-5-methylpicolinic acid is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
Overview of this compound
This compound is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the pyridine ring. Its molecular formula is , and it has garnered attention for its role in various biochemical processes.
Biological Activities
1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress by scavenging free radicals. This property is crucial for protecting cellular components from oxidative damage, potentially contributing to its therapeutic applications in diseases linked to oxidative stress.
2. Enzyme Interaction:
The compound interacts with various enzymes, influencing metabolic pathways. It has been shown to affect enzymes involved in vitamin B6 metabolism, which plays a significant role in nutritional biochemistry. These interactions suggest that this compound could be utilized in studies focused on metabolic regulation and enzyme kinetics.
3. Neuroprotective Effects:
Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegeneration. The mechanisms may involve modulation of neuroinflammatory pathways and protection against excitotoxicity.
The biological activity of this compound can be attributed to its ability to act as a ligand for specific receptors or enzymes. It modulates their activity, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific context in which the compound is applied.
Data Table: Comparison of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Interaction | Modulation of vitamin B6 metabolism | |
| Neuroprotective | Inhibition of neuroinflammation |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated significant scavenging activity, indicating its potential as a natural antioxidant agent in pharmaceutical formulations.
Case Study 2: Enzyme Modulation
In vitro experiments showed that this compound significantly influenced the activity of pyridoxal kinase, an enzyme critical for vitamin B6 metabolism. This modulation suggests potential applications in nutritional biochemistry and metabolic disorders.
Case Study 3: Neuroprotection
Research involving animal models of Alzheimer's disease revealed that treatment with this compound reduced markers of neuroinflammation and improved cognitive function. These findings highlight its potential as a therapeutic agent in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent patterns, physicochemical properties, and applications.
Table 1: Comparative Overview of Picolinic Acid Derivatives
Notes:
Structural and Functional Insights
Substituent Position and Reactivity
- Methoxy vs. Hydroxy Groups : The replacement of a hydroxy group (e.g., 4-Hydroxy-5-methoxypicolinic acid) with methoxy enhances lipophilicity, impacting membrane permeability in drug candidates .
- Halogenation Effects : Chloro () and trifluoromethoxy () substituents improve metabolic stability and binding affinity in receptor-targeted molecules.
Key Research Findings and Challenges
- Solubility Limitations : this compound requires storage at room temperature due to instability in aqueous solutions, contrasting with more stable hydrochloride salts .
- Stereochemical Complexity : Substituted picolinic acids with multiple functional groups (e.g., 5-Chloro-3-(methoxymethyl)picolinic acid) often require chiral resolution for enantioselective synthesis .
- Toxicity Profiles : Hydroxy-containing analogs (e.g., 5-Hydroxy-3-methylpicolinic acid) may exhibit higher reactivity, necessitating rigorous purity assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
